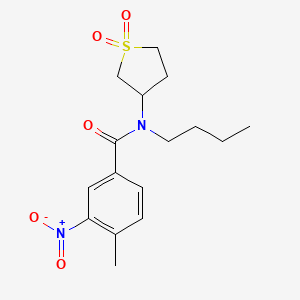

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrobenzamide derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes based on 2,4,6-trinitrobenzamide involves stepwise nucleophilic substitution of nitro groups followed by Thorpe-Ziegler cyclization . This method could potentially be adapted for the synthesis of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" by selecting appropriate nucleophiles and conditions for the cyclization step.

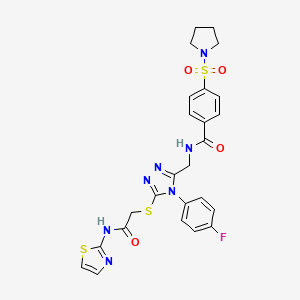

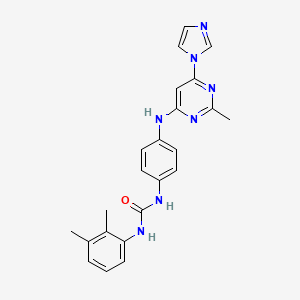

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives can be complex, as evidenced by the synthesis and characterization of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, which was analyzed using NMR, FTIR spectroscopy, and X-ray diffraction . These techniques could be employed to determine the molecular structure of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" and to understand its conformational properties.

Chemical Reactions Analysis

The reactivity of nitrobenzamide derivatives under various conditions is a key area of study. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) shows that the nitro groups can be selectively reduced under hypoxic conditions, which is relevant for the development of hypoxia-selective cytotoxins . Similarly, the reaction of N-t-Butyl-2,4,6-trinitrobenzamide with sodium hydroxide is a unimolecular nucleophilic aromatic substitution . These studies suggest that "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" may also undergo specific chemical reactions that could be exploited for synthetic or medicinal purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure and substituents. The metal ion-promoted alcoholysis of N,N-bis(2-picolyl)-p-nitrobenzamide and related compounds demonstrates the impact of metal ions on the reactivity of these compounds . This information could be relevant when considering the solubility, stability, and reactivity of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" in different environments.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis and characterization of nitrobenzamide derivatives and related compounds, exploring their chemical behaviors and applications. For example, studies have developed novel nitroaromatic compounds with significant antitumor activity, emphasizing the importance of their chemical structure for their activity and potential applications (Wang et al., 2019). Additionally, preformulation and formulation studies of bioactive nitroaromatic compounds like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide have been conducted to understand their chemical behavior and improve their application potential, focusing on encapsulation efficiency and stability (Sena et al., 2017).

Reactivity and Applications

Investigations into the reactivity of nitroaromatic compounds have provided insights into their potential applications in material science and catalysis. For instance, the study of nitroso spin adducts of certain radicals offers insights into the mechanisms of action of these compounds and their potential in designing novel materials or in analytical applications (Chen & Chen, 1984). The development and characterization of nickel and copper complexes with N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide highlight the potential of these compounds in catalysis and as antimicrobial agents, showcasing their versatility beyond their initial scope of application (Saeed et al., 2010).

Molecular Interactions and Stability

The study of molecular interactions and stability of nitroaromatic compounds and their derivatives is crucial for their application in various fields. For example, the synthesis and analysis of novel aromatic polyimides, including those derived from nitrobenzamide, have been explored for their solubility, degradation temperature, and thermal properties, indicating their potential use in high-performance materials (Butt et al., 2005).

Propiedades

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-4-8-17(14-7-9-24(22,23)11-14)16(19)13-6-5-12(2)15(10-13)18(20)21/h5-6,10,14H,3-4,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYPNZDMDXOOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)

![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)